molecular formula C19H15FN2O2 B2508026 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 861209-20-3

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B2508026
CAS No.: 861209-20-3
M. Wt: 322.339
InChI Key: NDZFXJRVGPALFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of indeno[1,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indeno[1,2-d]pyrimidine scaffold in the molecule contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme’s active site . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to a variety of biological activities, as mentioned above.

Pharmacokinetics

It is known that the presence of a hydrophobic substituent on the ring can be favorable due to interaction with the ad site of the enzyme , which could potentially impact the compound’s bioavailability.

Result of Action

Based on the known biological activities of related compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .

Action Environment

It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine , suggesting that the compound’s efficacy could potentially be influenced by environmental factors.

Preparation Methods

The synthesis of 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indanone derivative with a fluorinated benzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can be compared with other indeno[1,2-d]pyrimidine derivatives and similar heterocyclic compounds. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFXJRVGPALFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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